![molecular formula C16H28N2O8S2 B12392340 (2R)-3-[[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12392340.png)
(2R)-3-[[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-3-[[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a complex organic compound characterized by the presence of disulfide bonds and multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-[[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid typically involves the following steps:
Protection of Amino Groups: The amino groups are protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted reactions.
Formation of Disulfide Bonds: The protected amino acids are then subjected to oxidative conditions to form the disulfide bonds.
Deprotection: The Boc groups are removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes:
Solid-Phase Peptide Synthesis (SPPS): This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
Purification: The crude product is purified using techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Oxidation: The disulfide bonds can undergo oxidation to form sulfonic acids.
Reduction: Disulfide bonds can be reduced to thiols using reducing agents like dithiothreitol (DTT).
Substitution: The carboxylic acid groups can participate in esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alcohols for esterification and amines for amidation.
Major Products Formed
Sulfonic Acids: From oxidation of disulfide bonds.
Thiols: From reduction of disulfide bonds.
Esters and Amides: From substitution reactions involving carboxylic acid groups.
科学研究应用
Chemistry
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Catalysis: Acts as a catalyst in certain organic reactions.
Biology
Protein Folding: Studied for its role in the formation of disulfide bonds in proteins.
Enzyme Inhibition: Investigated for its potential to inhibit certain enzymes.
Medicine
Drug Development: Explored as a potential therapeutic agent due to its unique structural features.
Biomarker Discovery: Used in research to identify biomarkers for various diseases.
Industry
Biotechnology: Utilized in the production of recombinant proteins.
Pharmaceuticals: Employed in the synthesis of complex drug molecules.
作用机制
The compound exerts its effects primarily through the formation and cleavage of disulfide bonds. These bonds play a crucial role in the stabilization of protein structures and the regulation of enzymatic activity. The molecular targets include proteins and enzymes that contain cysteine residues capable of forming disulfide bonds.
相似化合物的比较
Similar Compounds
Cystine: A naturally occurring amino acid with a similar disulfide bond structure.
Glutathione Disulfide: An oxidized form of glutathione with disulfide bonds.
Dithiothreitol (DTT): A reducing agent that can cleave disulfide bonds.
Uniqueness
(2R)-3-[[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is unique due to its specific arrangement of functional groups and the presence of multiple Boc-protected amino groups
属性
分子式 |
C16H28N2O8S2 |
|---|---|
分子量 |
440.5 g/mol |
IUPAC 名称 |
(2R)-3-[[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H28N2O8S2/c1-15(2,3)25-13(23)17-9(11(19)20)7-27-28-8-10(12(21)22)18-14(24)26-16(4,5)6/h9-10H,7-8H2,1-6H3,(H,17,23)(H,18,24)(H,19,20)(H,21,22)/t9-,10+ |
InChI 键 |
MHDQAZHYHAOTKR-AOOOYVTPSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@H](CSSC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)NC(CSSCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



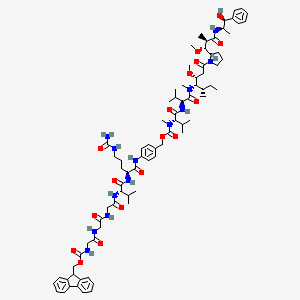
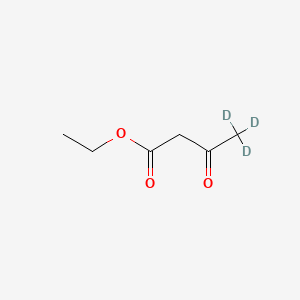

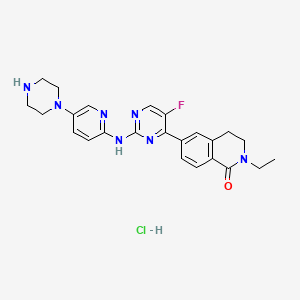
![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one](/img/structure/B12392299.png)
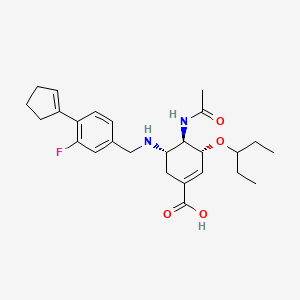
![11-(3-nitrophenyl)-3,6,7,8,9,11-hexahydro-2H-[1,4]benzodioxino[6,7-b]quinolin-10-one](/img/structure/B12392303.png)
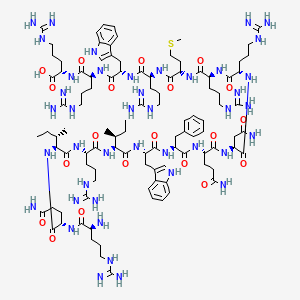


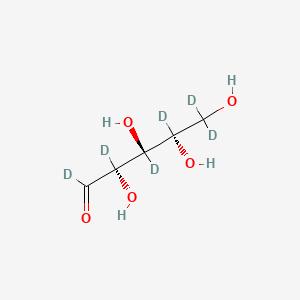
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidin-2-one](/img/structure/B12392325.png)

